molecular formula C16H20ClFN2O3S B4756710 ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate

ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate

Cat. No. B4756710
M. Wt: 374.9 g/mol
InChI Key: IYQUKZQVOWIOJQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate involves the inhibition of bacterial cell wall synthesis by targeting the penicillin-binding proteins (PBPs). It also disrupts the fungal cell membrane by binding to ergosterol.
Biochemical and Physiological Effects:
Ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate has been reported to cause a significant reduction in bacterial growth and biofilm formation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are required to determine its toxicity and potential side effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate in lab experiments is its broad-spectrum antimicrobial activity. It is also relatively easy to synthesize and purify. However, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

Several future directions can be explored to further understand the potential applications of ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate. These include:
1. Investigating its potential use as a therapeutic agent for treating bacterial and fungal infections.
2. Studying its mechanism of action in cancer cells and exploring its potential as an anticancer agent.
3. Evaluating its toxicity and potential side effects in vivo.
4. Developing novel derivatives of ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate with improved efficacy and reduced toxicity.
In conclusion, ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry. Its broad-spectrum antimicrobial activity and potential anticancer properties make it an attractive candidate for further research. However, its toxicity and potential side effects need to be carefully evaluated before using it in vivo.

Scientific Research Applications

Ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

ethyl 4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O3S/c1-2-23-16(22)20-8-6-19(7-9-20)15(21)11-24-10-12-13(17)4-3-5-14(12)18/h3-5H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUKZQVOWIOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2-chloro-6-fluorobenzyl)sulfanyl]acetyl}piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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